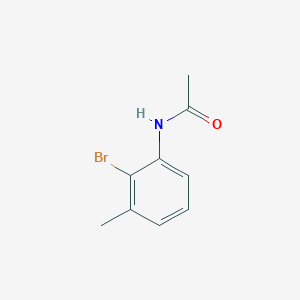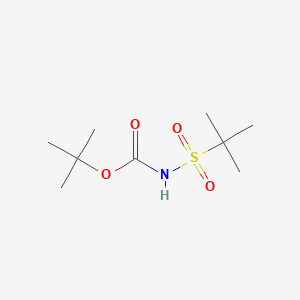
tert-Butyl(tert-butylsulfonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(tert-butylsulfonyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound is characterized by the presence of a tert-butyl group and a tert-butylsulfonyl group attached to the carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(tert-butylsulfonyl)carbamate typically involves the reaction of tert-butyl carbamate with tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The reaction can be represented as follows:
tert-Butyl carbamate+tert-Butylsulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(tert-butylsulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butylsulfonyl group can be replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the tert-butyl group.
Major Products Formed
Substitution Reactions: The major products are the substituted carbamates where the tert-butylsulfonyl group is replaced by the nucleophile.
Deprotection Reactions: The major product is the free amine along with the formation of tert-butyl cation.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl(tert-butylsulfonyl)carbamate is used as a protecting group for amines during multi-step organic synthesis. It helps in preventing unwanted reactions at the amine site, thereby increasing the overall yield of the desired product.
Biology
In biological research, the compound is used in the synthesis of peptide and protein analogs. It helps in protecting the amine groups of amino acids during peptide synthesis, ensuring the correct sequence and structure of the final product.
Medicine
In medicinal chemistry, this compound is used in the synthesis of pharmaceutical intermediates. It helps in protecting sensitive amine groups during the synthesis of complex drug molecules.
Industry
In the chemical industry, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. It helps in protecting functional groups during the synthesis of these complex molecules.
Mechanism of Action
The mechanism of action of tert-Butyl(tert-butylsulfonyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butylsulfonyl group provides steric hindrance, preventing nucleophilic attack on the amine. Under acidic conditions, the tert-butyl group is protonated and removed, releasing the free amine.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butylsulfonyl chloride
- tert-Butyl N-phenylcarbamate
Uniqueness
tert-Butyl(tert-butylsulfonyl)carbamate is unique due to the presence of both tert-butyl and tert-butylsulfonyl groups. This dual protection provides enhanced stability and selectivity during chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C9H19NO4S |
|---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
tert-butyl N-tert-butylsulfonylcarbamate |
InChI |
InChI=1S/C9H19NO4S/c1-8(2,3)14-7(11)10-15(12,13)9(4,5)6/h1-6H3,(H,10,11) |
InChI Key |
ZEBKVKCCBOUFOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


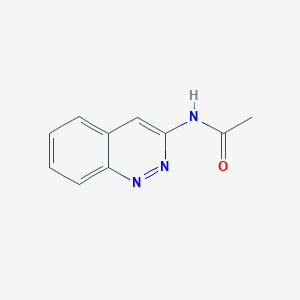
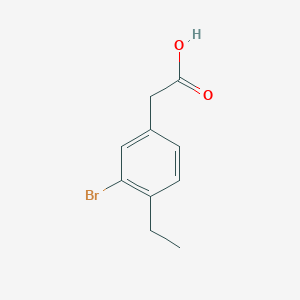

![2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine](/img/structure/B13123061.png)
![Methyl2-(3-amino-7-chloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B13123062.png)
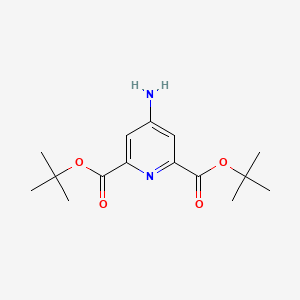
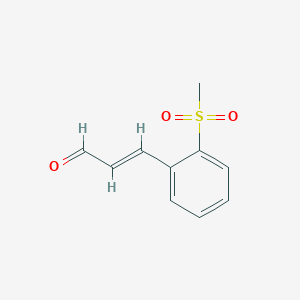
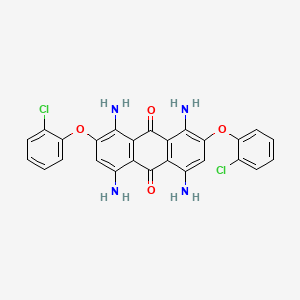
![1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;dihydrate](/img/structure/B13123091.png)
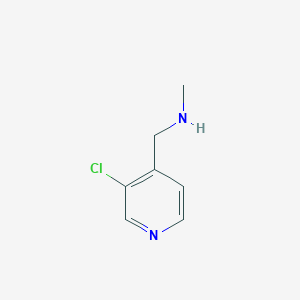
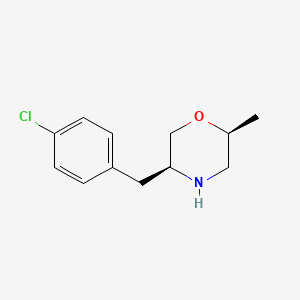
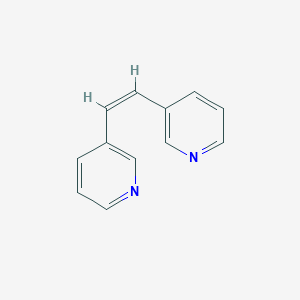
![7-Bromo-2-methylthiazolo[4,5-c]pyridine](/img/structure/B13123120.png)
